Geranyl bromide

説明

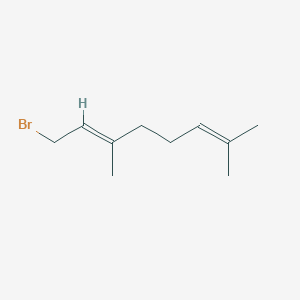

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2E)-1-bromo-3,7-dimethylocta-2,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Br/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8H2,1-3H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCUZAYKVZXKQE-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCBr)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CBr)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884229 | |

| Record name | 2,6-Octadiene, 1-bromo-3,7-dimethyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6138-90-5 | |

| Record name | Geranyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6138-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Octadiene, 1-bromo-3,7-dimethyl-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006138905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadiene, 1-bromo-3,7-dimethyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Octadiene, 1-bromo-3,7-dimethyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-bromo-3,7-dimethylocta-2,6-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG8US6W9BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Methodological Advancements for Geranyl Bromide Preparation

Established Synthetic Pathways for Geranyl Bromide

Traditional methods for synthesizing this compound have been refined over the years to improve yield and purity. These pathways typically begin with commercially available precursors like geraniol (B1671447) or myrcene (B1677589).

A direct route to terpene bromides involves the hydrohalogenation of related olefinic compounds. One such method utilizes myrcene as the starting material, which is reacted with hydrogen bromide. google.com This process, which involves the 1,4-addition of hydrogen bromide to the conjugated diene system within the myrcene molecule, yields a mixture of linalyl, neryl, and geranyl bromides. google.com To favor the formation of this compound, the reaction is conducted at elevated temperatures, typically between 60°C and 120°C. google.com

The most common and reliable methods for preparing this compound involve the conversion of the primary alcohol group of geraniol. Reagents based on phosphorus and bromine are highly effective for this transformation.

One of the principal methods employs phosphorus tribromide (PBr₃). scielo.brresearchgate.net This reaction is typically performed at low temperatures to control reactivity and minimize side reactions. In one detailed procedure, geraniol is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and cooled in an ice bath before the dropwise addition of a PBr₃ solution, yielding this compound in 83-86% after distillation. nih.gov Variations on this method use different solvents such as hexane (B92381) or diethyl ether and a range of temperatures from -30°C to -5°C, with reported yields reaching as high as 98% to 99.5%. scielo.brthieme-connect.com

An alternative and widely used approach involves the in-situ generation of a brominating agent from triphenylphosphine (B44618) (PPh₃). echemi.com When triphenylphosphine is combined with elemental bromine, it forms dibromo(triphenyl)phosphorane (triphenylphosphine dibromide), a reagent that efficiently converts alcohols to alkyl bromides. manac-inc.co.jpenamine.net This reaction proceeds under neutral conditions, which is advantageous for sensitive substrates. manac-inc.co.jp The mechanism involves an Sₙ2 reaction, which, in the case of the primary alcohol geraniol, effectively replaces the hydroxyl group with a bromide ion while preserving the crucial (E)-geometry of the adjacent double bond. manac-inc.co.jp

Beyond the use of PBr₃, other bromination techniques have been successfully applied to the synthesis of this compound. The Appel reaction is a notable alternative, which uses a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). ias.ac.in This method has been used to prepare this compound from geraniol in an 80% yield. ias.ac.in

Another innovative strategy involves a rearrangement of the isomeric tertiary alcohol, linalool. The reaction of linalool's corresponding potassium alkoxide with niobium pentabromide (NbBr₅) results in a rearrangement that affords mainly this compound in 86% yield. scispace.com This transformation proceeds through a metalla-halo- thieme-connect.comthieme-connect.com rearrangement mechanism. scispace.com

| Starting Material | Key Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Myrcene | Hydrogen Bromide (HBr) | Benzene (B151609) or Hexane | 60-120°C | Mixture Produced google.com |

| Geraniol | Phosphorus Tribromide (PBr₃) | Tetrahydrofuran (THF) | 0°C | 83-86% nih.gov |

| Geraniol | Phosphorus Tribromide (PBr₃) | Hexane | -30°C to -10°C | 98% scielo.br |

| Geraniol | Phosphorus Tribromide (PBr₃) | Diethyl Ether | -5°C | 99.5% thieme-connect.com |

| Geraniol | Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃) | Not Specified | Not Specified | 80% ias.ac.in |

| Linalool (via alkoxide) | Niobium Pentabromide (NbBr₅) | Dioxane | Not Specified | 86% scispace.com |

Reactivity Profiles and Mechanistic Investigations of Geranyl Bromide

Nucleophilic Substitution Reactions of Geranyl Bromide

This compound readily undergoes nucleophilic substitution reactions, where a nucleophile replaces the bromide ion. scbt.comembibe.com These reactions are fundamental to its application in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. scbt.com

SN1 and SN2 Reaction Pathways

The nucleophilic substitution of this compound can proceed through two primary mechanistic pathways: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). patsnap.comsavemyexams.com

The SN1 reaction is a two-step process. patsnap.com Initially, the this compound molecule slowly ionizes, forming a carbocation intermediate and a bromide ion. chemicalnote.com This step is the rate-determining step of the reaction. chemicalnote.com The resulting allylic carbocation is stabilized by resonance, which delocalizes the positive charge across multiple carbon atoms. In the second, faster step, a nucleophile attacks the carbocation to form the final product. chemicalnote.com The rate of an SN1 reaction is dependent only on the concentration of the substrate, this compound. pressbooks.publibretexts.org

The SN2 reaction , in contrast, is a one-step, concerted process where the nucleophile attacks the carbon atom bearing the bromine atom from the backside, simultaneously displacing the bromide ion. savemyexams.comchemicalnote.com This mechanism involves a transition state where both the incoming nucleophile and the departing bromide are partially bonded to the carbon atom. chemicalnote.com The rate of an SN2 reaction is dependent on the concentrations of both the this compound and the nucleophile. pressbooks.pubchemicalnote.com

The choice between the SN1 and SN2 pathway is influenced by several factors, including the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent system used. patsnap.comorganic-chemistry.org

Influence of Solvent Systems on Reaction Kinetics and Selectivity

The solvent in which a nucleophilic substitution reaction is carried out plays a critical role in determining both the reaction rate and the preferred mechanistic pathway. organic-chemistry.org Solvents are broadly classified as protic (containing hydrogen bond donors) and aprotic (lacking hydrogen bond donors). pdx.edu

Polar protic solvents , such as water, alcohols, and carboxylic acids, are effective at solvating both cations and anions. pdx.eduwhiterose.ac.uk They can stabilize the carbocation intermediate formed in the SN1 pathway through dipole-ion interactions and the leaving group (bromide ion) through hydrogen bonding. organic-chemistry.org This stabilization lowers the activation energy for the ionization step, thus favoring the SN1 mechanism. patsnap.com For example, the solvolysis of tertiary acyclic derivatives shows a high degree of inversion of configuration in solvents like methanol (B129727) or ethanol, which decreases in more dissociating solvents. rsc.org In 2,2,2-trifluoroethanol (B45653) (TFE), a highly dissociating but weakly nucleophilic solvent, retention of configuration can even occur. rsc.orgresearchgate.net

Polar aprotic solvents , such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), possess dipoles that allow them to solvate cations, but they are less effective at solvating anions because they lack hydrogen bond donating capabilities. pdx.edu This leaves the nucleophile less solvated and therefore more "naked" and reactive. Consequently, polar aprotic solvents tend to favor the SN2 pathway by increasing the rate of the bimolecular attack. patsnap.com

The following table summarizes the general influence of solvent type on the reaction pathway:

| Solvent Type | Favored Pathway | Rationale |

| Polar Protic | SN1 | Stabilizes the carbocation intermediate and the leaving group. patsnap.comorganic-chemistry.org |

| Polar Aprotic | SN2 | Enhances the reactivity of the nucleophile. patsnap.com |

| Nonpolar | Generally disfavored | Both pathways are slowed due to poor stabilization of charged species. |

Stereochemical Outcomes of Nucleophilic Substitution

The stereochemistry of nucleophilic substitution reactions of this compound is a direct consequence of the operative mechanism.

In a pure SN2 reaction , the nucleophile attacks the carbon center from the side opposite to the leaving group (backside attack). chemicalnote.com This leads to an inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion. embibe.comchemicalnote.com

Conversely, the SN1 reaction proceeds through a planar carbocation intermediate. organic-chemistry.org The nucleophile can attack this flat intermediate from either face with roughly equal probability. patsnap.comorganic-chemistry.org This typically results in the formation of a racemic mixture of both possible stereoisomers (inversion and retention of configuration). embibe.compatsnap.com However, complete racemization is not always observed, as the departing leaving group can momentarily shield one face of the carbocation, leading to a slight excess of the inversion product.

Allylic Rearrangements during Substitution Processes

A significant feature of the reactivity of this compound is its propensity to undergo allylic rearrangements during nucleophilic substitution reactions. orgsyn.orgwikipedia.org This occurs because the intermediate in an SN1 reaction is an allylic carbocation, which is a resonance-stabilized species with the positive charge distributed between two carbon atoms (C1 and C3).

A nucleophile can attack this delocalized carbocation at either of these electrophilic centers. Attack at the original carbon (C1) results in the "normal" substitution product, while attack at the other carbon (C3) leads to the formation of a rearranged product, known as the SN1' product. Similarly, a concerted SN2' pathway can also occur where the nucleophile attacks the γ-carbon, leading to a rearranged product. wikipedia.org

For example, the reaction of 1-chloro-3-methyl-2-butene (B146958) with hydroxide (B78521) gives a majority of the rearranged secondary alcohol product. wikipedia.org The ratio of the direct to the rearranged product is influenced by factors such as the structure of the substrate, the nucleophile, and the reaction conditions. masterorganicchemistry.com In some cases, allylic rearrangements can be the dominant reaction pathway, especially when there is significant steric hindrance at the primary carbon, which would impede a direct SN2 attack. wikipedia.org

Role of Steric and Electronic Factors in Reactivity

Both steric and electronic factors significantly influence the reactivity of this compound in nucleophilic substitution reactions. scbt.comsoton.ac.uk

Steric factors refer to the spatial arrangement of atoms and groups around the reaction center. In SN2 reactions, increased steric bulk on the substrate hinders the backside attack of the nucleophile, slowing down the reaction rate. chemicalnote.compdx.edu The reactivity order for SN2 reactions is generally methyl > primary > secondary > tertiary. pdx.edu As a primary halide, this compound is relatively unhindered at the C1 position, making it susceptible to SN2 attack. However, steric hindrance can become a more significant factor in promoting allylic rearrangements (SN2' pathway). wikipedia.orgresearchgate.net

Electronic factors relate to the distribution of electron density in the molecule. The electron-withdrawing nature of the bromine atom polarizes the C-Br bond, making the carbon atom electrophilic and susceptible to nucleophilic attack. savemyexams.comembibe.com The presence of the adjacent double bond is a key electronic feature, as it allows for the stabilization of the carbocation intermediate in SN1 reactions through resonance. This electronic stabilization makes this compound more reactive towards SN1 pathways than its saturated analogue.

Electrophilic Character and Reaction Pathways

While this compound primarily acts as an electrophile in nucleophilic substitution reactions, its double bonds also allow it to exhibit nucleophilic character and participate in electrophilic reactions. scite.ai However, its primary role in the context of the provided outline is as an electrophile.

This compound serves as an electrophile in reactions where it is attacked by a nucleophile. scbt.comembibe.com For instance, in Friedel-Crafts type alkylations, the geranyl group can be introduced into aromatic rings. scite.ai In these reactions, a Lewis acid catalyst can assist in the departure of the bromide ion, generating the allylic carbocation which then acts as a strong electrophile and is attacked by the electron-rich aromatic ring.

Furthermore, this compound is used in the synthesis of various compounds through its reaction with organometallic reagents, such as Grignard reagents and organocuprates. mdpi.comgatech.edu In these cases, the organometallic compound acts as the nucleophile, attacking the electrophilic carbon of the C-Br bond to form a new carbon-carbon bond. gatech.edu For example, this compound reacts with π-allylnickel bromides to form larger isoprenoid structures. oup.com It also reacts with indolylmagnesium species and other organocopper complexes in substitution reactions. soton.ac.ukresearchgate.net

Electrophilic Aromatic Substitution with this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. byjus.comorgosolver.com The reaction generally proceeds through a two-step mechanism: the initial attack of the aromatic ring's π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion or sigma complex), followed by the removal of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.orglibretexts.org The first step, the formation of the arenium ion, is the rate-determining step due to the disruption of the aromatic system. masterorganicchemistry.comlumenlearning.comopenstax.org

In the context of this compound, its role in EAS is primarily as a precursor to an electrophilic species. While this compound itself is not a typical electrophile for direct aromatic substitution, it can be used to generate a geranyl cation or a related electrophilic intermediate. This can be achieved under Friedel-Crafts-type conditions, where a Lewis acid can facilitate the departure of the bromide ion. However, direct Friedel-Crafts alkylation with this compound can be complicated by the reactivity of the double bonds within the geranyl moiety, potentially leading to side reactions and rearrangements.

A more common approach involves the reaction of this compound with an organometallic reagent, which then participates in a cross-coupling reaction with an aromatic compound. For instance, this compound can react with an organolithium reagent derived from an aromatic compound. researchgate.net This approach circumvents the direct use of this compound as a Friedel-Crafts alkylating agent and allows for the introduction of the geranyl group onto an aromatic ring through a different mechanistic pathway. Studies have shown that the reaction of an organolithium derived from a substituted bromodimethoxytoluene with this compound can lead to the formation of ortho-prenylated toluhydroquinones. researchgate.net

The mechanism of EAS is heavily influenced by the nature of the electrophile and the substituents already present on the aromatic ring. orgosolver.comstackexchange.com For halogenation, a Lewis acid catalyst like FeBr₃ is typically required to polarize the halogen molecule, making it sufficiently electrophilic to attack the benzene (B151609) ring. byjus.comopenstax.orgfiveable.me The resulting carbocation intermediate is stabilized by resonance. libretexts.orgopenstax.org While this compound itself is not directly used in this manner, the principles of EAS are crucial when considering reactions where the geranyl group is introduced onto an aromatic system.

Reactions with Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)

This compound readily reacts with various organometallic reagents, including Grignard reagents (organomagnesium halides) and organolithium compounds. These reactions are powerful tools for forming new carbon-carbon bonds. mmcmodinagar.ac.inlibretexts.org

The reaction of this compound with Grignard reagents, such as phenylmagnesium bromide, can lead to the formation of coupled products. For instance, the reaction with 3-methyl-2-furylmagnesium bromide has been used to synthesize sesquirosefuran. oup.com Similarly, iron-catalyzed cross-coupling of sterically hindered aryl Grignard reagents with this compound has been successfully applied to the synthesis of cannabigerol (B157186). rsc.org Copper salts are often used as catalysts in these coupling reactions to improve regioselectivity and yield.

Organolithium reagents are generally more reactive than Grignard reagents. mmcmodinagar.ac.inlibretexts.org The reaction of this compound with organolithium compounds can also result in coupling products. For example, the reaction with an organolithium derived from a brominated aromatic compound has been studied, although it can lead to a mixture of products. researchgate.net

The presence of two reactive sites in this compound (the C1 position bearing the bromine and the C3 position of the allylic system) raises the issue of regioselectivity in coupling reactions. The reaction can proceed via an SN2 mechanism, attacking the C1 position, or an SN2' mechanism, attacking the C3 position. The outcome of the reaction is influenced by several factors, including the nature of the organometallic reagent, the solvent, and the presence of catalysts.

In copper-catalyzed reactions of Grignard reagents with geranyl chloride, a preference for SN2 displacement has been observed. However, the regioselectivity can be significantly affected by the steric bulk of the Grignard reagent and the substituents on the allylic bromide. For example, in the reaction of this compound with aryl Grignard reagents, a mixture of γ-selective (SN2') and α-selective (SN2) products can be formed, with the ratio depending on the reaction conditions. rsc.org

Stereoselectivity is another important aspect, particularly concerning the preservation of the E-configuration of the double bond at the C2-C3 position. In many cases, the coupling reactions proceed with high stereospecificity. For instance, the reaction of geranyl diethyl phosphate (B84403) with various Grignard reagents in THF at room temperature yielded the corresponding (E)-olefins with high stereospecificity. rsc.org Similarly, palladium-catalyzed Negishi cross-coupling of geranylzinc bromide with aryl halides can afford a mixture of olefin stereoisomers. mit.edu However, changing the configuration of this compound from E to Z (neryl bromide) has been shown to have little effect on the yield in some iron-catalyzed coupling reactions, indicating the reaction's insensitivity to the initial alkene configuration in those specific cases. rsc.org

The order of reagent addition can have a profound impact on the product distribution in reactions involving this compound and organometallic reagents. This is particularly evident in the reaction with organolithium compounds. researchgate.net

In a study involving the reaction of an organolithium derived from a bromodimethoxytoluene with this compound, a reversal of the reagent addition order led to a significant improvement in the yield of the desired product and a simplification of the product distribution. researchgate.net When the organolithium reagent was added to the this compound, a complex mixture of products was obtained in low and variable yields. However, when this compound was added to the solution of the organolithium reagent, the yield of the desired product increased substantially and became more consistent. researchgate.net This suggests that the order of addition can influence the formation and stability of various organolithium species in solution, which in turn affects the outcome of the subsequent reaction with the electrophile. researchgate.net

Similarly, in copper-catalyzed couplings, the preformation of a stoichiometric arylcopper species was found to be necessary for high SN2' selectivity in the reaction of phenylmagnesium bromide with geranyl chloride. Adding the geranyl chloride over a shorter period of time resulted in lower selectivity. These findings highlight the importance of controlling the reaction conditions, including the order and rate of addition of reagents, to achieve the desired regioselectivity and yield.

Regioselectivity and Stereoselectivity in Organometallic Couplings

Cyclization Reactions Involving the Geranyl Moiety

The presence of two double bonds in the geranyl moiety makes it a prime candidate for cyclization reactions, which can be initiated by various reagents, including acids and electrophilic bromine sources. These reactions are of significant interest as they can mimic biosynthetic pathways of cyclic terpenes.

Intramolecular cyclization of geranyl derivatives can be triggered by proton acids or Lewis acids. acs.org For example, the acid-catalyzed cyclization of homogeranic acid can lead to the formation of a trans-fused lactone. acs.org The cyclization of nerol, the Z-isomer of geraniol (B1671447), can yield terpinyl chloride or bromide. lookchem.com Radical cyclizations of substrates containing a geranyl side chain have also been reported, leading to the formation of cyclic products. chemrxiv.org

The mechanism of these cyclizations often involves the protonation or activation of one of the double bonds, followed by a cascade of intramolecular attacks by the other double bond or a nucleophilic functional group within the molecule. The stereochemistry of the starting material and the reaction conditions can influence the stereochemical outcome of the cyclized products.

The reaction of geranyl derivatives with a source of electrophilic bromine can induce cyclization. acs.org This process, known as brominative cyclization, has been investigated with various geranyl derivatives, including geranyl acetate (B1210297) and homogeranic acid. acs.orgnih.gov

The reaction of geranyl acetate with bromine and silver tetrafluoroborate (B81430) has been shown to produce a bicyclic alcohol. nih.gov Similarly, the cyclization of homogeranic acid with bromine and silver tetrafluoroborate afforded a bicyclic bromolactone. acs.orgnih.gov These reactions often compete with proton-initiated cyclization. acs.org The formation of trans-fused products in some cases supports a concerted cyclization mechanism. nih.gov

More recently, the brominative cyclization of a geranyl-substituted benzenediol derivative with 2,4,4,6-tetrabromocyclohexadienone was reexamined, providing support for the intervention of an oxonium ion intermediate in the formation of a tricyclic compound. tandfonline.com The development of effective reagents for direct bromonium-induced polyene cyclizations continues to be an active area of research. capes.gov.br

Intramolecular Cyclization Pathways

Metal-Catalyzed Coupling Reactions Utilizing this compound

This compound serves as a valuable C10 building block in synthetic organic chemistry, particularly in the construction of complex terpenoid and aromatic structures. Its allylic bromide functionality makes it a suitable substrate for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are pivotal in the synthesis of natural products and their analogues.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers a powerful and versatile platform for the functionalization of this compound. Various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Stille couplings, have been explored, demonstrating both the utility and the challenges associated with this substrate.

Aryl and alkenylgold(I) phosphanes have been shown to react regioselectively with this compound under palladium catalysis. rsc.orgrsc.orgcenmed.com These reactions, typically conducted in THF at 80 °C, yield the α-substitution product in moderate to high yields. rsc.orgrsc.org The reaction mechanism is believed to proceed through a π-allylpalladium intermediate, which accounts for the observed regioselectivity. rsc.org

Palladium-catalyzed cross-coupling reactions can also be achieved using in situ generated organoindium reagents. nih.gov Allylindium compounds, formed from the reaction of indium with allyl halides like this compound, are effective nucleophilic partners in these transformations. nih.gov A key advantage of this method is the retention of the double bond stereochemistry in the final cross-coupling products. nih.gov The operational simplicity and the low toxicity of the indium reagents make this a complementary approach to other organometallic coupling partners. nih.gov

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, has been attempted with geranyl boronic acid derivatives for the synthesis of prenylated quinolines. researchgate.net However, initial experiments have highlighted challenges in achieving efficient coupling. researchgate.net

The Stille coupling, which utilizes organotin reagents, has also been investigated for the coupling of this compound. nih.gov While conceptually straightforward, these reactions have been found to be complicated by the formation of an inseparable SN2' byproduct, which arises from the competing reaction pathway. nih.gov In some instances, to circumvent these issues, a vinyllithium (B1195746) species generated from the corresponding vinyl-stannane was coupled with this compound, proving to be a more effective method for creating the desired pentadiene motif. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with this compound

| Coupling Partner | Catalyst System | Solvent | Temperature | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl/Alkenylgold(I) phosphanes | Palladium Catalyst | THF | 80 °C | α-Substituted Product | Moderate to High | rsc.org, rsc.org |

| Organoindium Reagent (in situ) | Palladium Catalyst | Not specified | Not specified | Allylic Cross-Coupling Product | Good to Excellent | nih.gov |

| Stannane 13 | Palladium Catalyst (Various) | Not specified | Not specified | Desired Product + SN2' Contamination | Inseparable Mixture | nih.gov |

| Vinyllithium (from Stannane 13) | Not applicable | Not specified | Not specified | 1E,4E-Pentadiene Motif | Superior Method | nih.gov |

Copper-Mediated Coupling Reactions

Copper-mediated reactions provide a valuable alternative to palladium-catalyzed processes for the coupling of this compound, particularly with organometallic reagents such as Grignard and organocopper species.

The coupling of Grignard reagents with this compound in the presence of a copper catalyst is a common strategy. gatech.edu For instance, the reaction of a 3-halo-4-alkoxybenzoate-derived Grignard reagent with this compound has been explored in the context of synthesizing callophycolide A. gatech.edu These reactions are sensitive to temperature, with studies showing that lower temperatures, such as -40 °C, can lead to higher yields compared to reactions run at -15 °C. gatech.edu

Arylcopper reagents, which can be pre-formed, have also been utilized in coupling reactions with this compound. thieme-connect.com However, in some cases, the addition of a pre-prepared arylcopper reagent to this compound resulted in lower yields compared to other methods. thieme-connect.com An efficient synthesis of 2-geranylphenol derivatives has been developed via a Cu(I)-mediated Grignard coupling of 2-lithiophenols and geranyl substrates. scielo.br

Gilman reagents, which are lithium diorganocuprates (Li[CuR₂]), are powerful nucleophiles for coupling with organic halides. wikipedia.org While the direct reaction of a standard Gilman reagent with this compound is a plausible transformation based on the principles of the Corey-House reaction, specific examples and detailed studies focusing solely on this compound are not extensively detailed in the provided context. wikipedia.org

Table 2: Examples of Copper-Mediated Coupling Reactions with this compound

| Coupling Partner | Catalyst/Mediator | Temperature | Key Finding | Reference |

|---|---|---|---|---|

| Methyl 3-iodo-4-methoxybenzoate Grignard | Copper Catalyst | -40 °C | Higher yield compared to -15 °C | gatech.edu |

| Arylcopper Reagent | Stoichiometric Copper | Not specified | Lower yield observed | thieme-connect.com |

| 2-Lithiophenols | Cu(I) | Not specified | Efficient synthesis of 2-geranylphenols | scielo.br |

Other Transition Metal-Catalyzed Processes

Beyond palladium and copper, other transition metals such as iron, nickel, and rhodium have been employed to catalyze coupling reactions involving this compound, often providing unique reactivity and selectivity profiles.

Iron-Catalyzed Reactions: Iron-catalyzed cross-coupling reactions have emerged as a more environmentally benign and cost-effective alternative to palladium and other precious metals. A notable application is the iron-catalyzed coupling of sterically hindered aryl Grignard reagents with this compound. rsc.orgrsc.org For instance, the synthesis of cannabigerol (CBG) has been achieved using an iron-catalyzed allylation of an olivetol-derived Grignard reagent with this compound. rsc.org The use of Fe(acac)₃ as a catalyst and tetramethylurea (TMU) as a ligand has been shown to be effective, providing the target product in good yields. rsc.org Interestingly, the reaction is not highly sensitive to the double bond geometry of the allylic bromide, as both geranyl (E-isomer) and neryl (Z-isomer) bromides provide similar yields. rsc.org This methodology has also proven to be scalable, with successful gram-scale synthesis reported. rsc.org

Nickel-Catalyzed Reactions: Nickel catalysts are known for their ability to couple a wide range of electrophiles and nucleophiles. Nickel-catalyzed ring-opening reactions of dihydrofurans and dihydropyrans with Grignard reagents have been used to synthesize homoallylic alcohols, where prenyl bromide, a related compound to this compound, was used as a precursor. nih.gov While specific examples detailing the direct use of this compound in a wide array of nickel-catalyzed couplings are less common in the provided results, the reactivity of related prenyl systems suggests the potential for such transformations. nih.gov Nickel-catalyzed cross-coupling of Grignard reagents with alkyl halides is a well-established methodology, often showing remarkable reactivity. researchgate.netrsc.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have been investigated for the reductive amination of geranyl diethylamine, a derivative of this compound. d-nb.info In these reactions, the allylic amine undergoes isomerization in the presence of a chiral rhodium catalyst, followed by enamine exchange and subsequent reduction to afford chiral γ-branched amines with high enantioselectivity. d-nb.info This highlights the potential of rhodium catalysis for the asymmetric functionalization of geranyl-derived substrates.

Table 3: Overview of Other Transition Metal-Catalyzed Reactions with this compound

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Iron | Cross-coupling with Grignard reagents | Cost-effective, low toxicity, scalable, tolerant of E/Z isomers | rsc.org, rsc.org |

| Nickel | Potential for cross-coupling | Effective for related prenyl systems and Grignard couplings | nih.gov, researchgate.net |

| Rhodium | Reductive amination (of derivative) | Enables asymmetric synthesis of chiral amines | d-nb.info |

Advanced Applications of Geranyl Bromide in Target Oriented Synthesis

Precursor in Natural Product Total Synthesis

The total synthesis of natural products is a formidable challenge that drives innovation in synthetic methodology. Geranyl bromide has proven to be an invaluable starting material in the assembly of diverse natural product scaffolds, ranging from monoterpenoids and meroterpenoids to complex polyketide hybrids.

Synthesis of Monoterpenoid and Meroterpenoid Structures

This compound is a key precursor for constructing the carbon skeletons of various monoterpenoids and meroterpenoids, which are a class of natural products with mixed biosynthetic origins.

In the synthesis of bakuchiol , a meroterpenoid with significant biological activities, this compound has been utilized in several synthetic strategies. One approach involves the reaction of geranylindium sesquibromide with 2-(4-methoxyphenyl)acetaldehyde (B1346790) to form an alcohol intermediate, which is then converted to bakuchiol. rsc.org Another method employs a chromium-catalyzed reaction between this compound and 2-(4-methoxyphenyl)acetaldehyde to produce a salicylic (B10762653) product that is further transformed into (S)-bakuchiol. rsc.org

The synthesis of geranyl-resorcinols , a class of meroterpenoids found in fungi, also highlights the utility of this compound. thieme-connect.com For instance, the total synthesis of isohericerin (B12419946) and erinacerin A involved the introduction of an alkyne moiety to this compound via a Grignard reaction. thieme-connect.com Furthermore, geranyl phenyl ethers, which are cytotoxic monoterpenoids isolated from liverworts, have been synthesized by reacting methyl vanillate (B8668496) with this compound. acs.org

The versatility of this compound extends to the synthesis of complex, fused-ring systems. For example, in the total synthesis of atisane-type diterpenoids, a coupling reaction between epoxy this compound and 1,2-dimethoxy-3-methylbenzene was a key step. frontiersin.org Additionally, the synthesis of the marine natural products malonganenones has been explored using this compound as a model for the longer terpenoid side chains. uio.no

Construction of Complex Polyketide Hybrid Natural Products

Polyketides are another major class of natural products, and their hybrid structures with terpenoids often exhibit remarkable biological properties. This compound plays a crucial role in the synthesis of these hybrid molecules.

The biosynthesis of many geranyl-resorcinols is believed to proceed through a hybrid polyketide/mevalonate pathway, where geranyl pyrophosphate (GPP), a biological equivalent of this compound, is a key building block. thieme-connect.comresearchgate.net Synthetic chemists have mimicked this process in the lab. For example, the synthesis of farnesyl resorcylate and a geranyl-substituted analogue was achieved through a reaction sequence starting from geraniol (B1671447), which can be readily converted from this compound. acs.org

These synthetic efforts often involve the coupling of a polyketide-derived aromatic core with the geranyl moiety. The resulting intermediates can then be further elaborated to construct the final complex natural product. The ability to introduce the geranyl chain via this compound provides a powerful tool for accessing this class of compounds and their analogues for biological evaluation. thieme-connect.comacs.org

Chemoenzymatic Approaches in Natural Product Synthesis

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the efficiency of chemical transformations. This compound is a valuable substrate in such approaches, enabling the synthesis of complex natural products with high stereocontrol.

A notable example is the total synthesis of the antifungal compound (–)-pestynol . researchgate.netmcmaster.cadntb.gov.ua This convergent chemoenzymatic approach utilizes this compound as one of the readily available precursors. The synthetic route confirms the absolute stereochemistry of the natural product. mcmaster.cadntb.gov.ua

Terpene synthases, a class of enzymes that catalyze the formation of terpenes from acyclic precursors like geranyl diphosphate (B83284), are also employed in chemoenzymatic strategies. cardiff.ac.uk For instance, the synthesis of (+)-verbenone, a monoterpenoid, has been achieved from geranyl diphosphate using a terpene synthase. cardiff.ac.uk While this example uses the pyrophosphate derivative, it highlights the potential for using this compound to generate precursors for enzymatic cyclizations.

Furthermore, the synthesis of enantiomerically enriched (R)-6,7-dihydroxygeraniol, a precursor to various bioactive compounds, has been accomplished through a chemoenzymatic process involving the hydrolysis of a racemic epoxide derived from geraniol. tandfonline.com This demonstrates how this compound can be a starting point for generating substrates for highly selective enzymatic transformations.

Intermediate in the Synthesis of Biologically Active Compounds

Beyond its role in the total synthesis of natural products, this compound is a key intermediate for the derivatization of various scaffolds, leading to the creation of novel compounds with enhanced or modified biological activities. Its ability to introduce a lipophilic geranyl group can significantly impact the pharmacological properties of a molecule.

Synthesis of Flavonoid Derivatives

Flavonoids are a large class of plant secondary metabolites with a wide range of biological activities. The introduction of a geranyl group onto the flavonoid core can enhance their therapeutic potential.

This compound has been used in the synthesis of baicalein (B1667712) and 3,7-dihydroxyflavone (B191072) derivatives . nih.gov The synthetic strategy typically involves the reaction of the flavonoid with this compound in an alkaline medium. nih.gov These geranylated flavonoids have shown promising inhibitory activity against the growth of human tumor cell lines. nih.gov

In the development of potential modulators of P-glycoprotein activity, a protein associated with multidrug resistance in cancer, this compound has been used to C-alkylate dehydrosilybin, a derivative of the flavanolignan silybin. nih.gov The resulting isoprenoid dehydrosilybins displayed high in vitro affinities for P-glycoprotein. nih.gov

The Suzuki-Miyaura reaction, a powerful cross-coupling method, has also been employed in the synthesis of flavonoid derivatives. mdpi.com For instance, conrauinone D was prepared by the O-alkylation of a precursor with this compound. mdpi.com Similarly, 7-O-geranylformononetin was synthesized through the O-geranylation of an isoflavone. mdpi.com

Derivatization of Coumarin (B35378) Structures

Coumarins are another important class of natural and synthetic compounds with diverse pharmacological properties. japsonline.com The derivatization of the coumarin scaffold with a geranyl group has led to the discovery of compounds with interesting biological profiles.

The synthesis of geranyloxycoumarin derivatives has been achieved by reacting various hydroxycoumarins with this compound under mild conditions using cesium carbonate as a base. researchgate.netdergipark.org.tr This method allows for the efficient O-alkylation of coumarins at different positions, leading to a library of novel compounds. researchgate.netdergipark.org.tr

The alkylation of 7-hydroxycoumarin with this compound has been used to synthesize 7-geranyloxy-6-methoxycoumarin , a compound with reported antifungal and antitumor properties. clockss.org This intermediate was further oxidized to produce artekeiskeanin A, a natural coumarin monoterpene ether. clockss.org

Furthermore, the synthesis of various coumarin derivatives for antifungal activity studies involved the alkylation of hydroxycoumarins with this compound, among other alkyl halides. mdpi.com These studies contribute to understanding the structure-activity relationships of coumarin derivatives and highlight the importance of the geranyl moiety for biological activity. mdpi.com

Preparation of Geranylated N-heterocycles (e.g., Phthalimides, Purines, Isoquinolines)

This compound serves as a key reagent for the introduction of the geranyl moiety onto various nitrogen-containing heterocyclic scaffolds. This modification is often pursued to enhance the biological activity of the parent molecule. The lipophilic nature of the geranyl group can influence properties such as membrane permeability and interaction with biological targets.

Phthalimides:

The synthesis of N-geranyl phthalimide (B116566) is a notable application of this compound, often serving as an intermediate in the preparation of other important compounds like geranylamine. thieme-connect.com The Gabriel synthesis is a common method employed, where potassium phthalimide is N-alkylated by this compound. thieme-connect.com An alternative approach involves the Mitsunobu reaction. thieme-connect.com For instance, reacting geraniol with phthalimide under Mitsunobu conditions or reacting this compound with potassium phthalimide under Gabriel conditions yields N-geranyl phthalimide. thieme-connect.com Subsequent hydrazinolysis of this intermediate provides geranylamine, a crucial building block for more complex molecules. thieme-connect.com

Purines and Pyrimidines:

This compound is utilized in the S-alkylation of thiopurine and thiopyrimidine nucleosides, which are important components of nucleic acids. unizg.hr Research has demonstrated the synthesis of S-geranylated 2-thiouridine (B16713) derivatives, which are found in bacterial tRNAs. researchgate.net In these syntheses, a protected 2-thiouridine nucleoside is treated with this compound to achieve S-alkylation at the 2-position of the pyrimidine (B1678525) ring. researchgate.net This specific modification with a geranyl group creates uniquely hydrophobic nucleosides. researchgate.net

A summary of representative syntheses of geranylated N-heterocycles is presented below.

| Heterocycle | Reagents | Product | Reference |

| Phthalimide | This compound, Potassium phthalimide | N-Geranyl phthalimide | thieme-connect.com |

| 2-Thiouridine | Protected 2-thiouridine, this compound | S-Geranyl-2-thiouridine | researchgate.net |

| Isoquinoline (B145761) Alkaloids (e.g., Salsolinol) | Salsolinol, this compound | (±)-N-Geranylsalsolinol, (±)-N,N-Digeranylsalsolinol | clockss.org |

Isoquinolines:

The direct N-geranylation of isoquinoline alkaloids using this compound has been shown to significantly enhance their biological activities. clockss.org For example, simple isoquinolines can be reacted with this compound in a solvent like N,N-dimethylformamide to yield both N-geranyl and N,N-digeranyl derivatives. clockss.org This synthetic modification has been applied to various isoquinoline alkaloids, and the resulting geranylated compounds have demonstrated increased potency in antimicrobial, antimalarial, and cytotoxic assays compared to their non-prenylated precursors. clockss.orgresearchgate.net The introduction of the geranyl group is a key factor in mediating these enhanced biological effects. clockss.org

Generation of Stilbene (B7821643) Analogues

This compound is a cornerstone in the synthesis of complex, naturally occurring stilbenes and their analogues, particularly the schweinfurthin family of compounds, which exhibit potent anti-cancer properties. nih.govnih.gov In these multi-step syntheses, this compound is used to introduce the characteristic geranyl group onto an aromatic ring, which forms a key part of the final stilbene structure.

The synthetic strategies often involve the coupling of this compound with a lithiated aromatic species. For example, in the total synthesis of schweinfurthin analogues, a protected bromo-aromatic compound can undergo lithium-halogen exchange, and the resulting organolithium reagent is then treated with this compound to form the C-C bond. nih.govacs.org Copper cyanide is sometimes used to mediate this coupling reaction, improving the yield of the geranylated aromatic intermediate. researchgate.netresearchgate.net

Once the geranylated aromatic fragment is prepared, it is further elaborated and coupled with another aromatic aldehyde or phosphonate (B1237965) via reactions like the Horner-Wadsworth-Emmons (HWE) olefination to construct the central stilbene double bond. nih.govnih.gov

A selection of key steps involving this compound in stilbene synthesis is detailed in the table below.

| Target Compound Family | Key Reaction Step | Reagents & Conditions | Result | Reference |

| Schweinfurthin Analogues | Geranylation of an indole (B1671886) ring | Indole derivative, this compound, Zn(OTf)₂, DIPEA, Toluene | 3-Geranyl indole derivative | nih.gov |

| Pawhuskin Analogues | Geranylation of a lithiated arene | Lithiated THP-protected phenol, this compound | Geranylated THP ether | acs.org |

| Schweinfurthin A | Geranylation via organocuprate | n-BuLi, TMEDA, CuCN, this compound, THF, -78 °C | Geranylated aromatic intermediate | researchgate.net |

| Schweinfurthin C | Geranylation of a lithiated arene | n-BuLi, this compound | Geranylated silyl-protected intermediate | nih.gov |

Role in the Synthesis of Functional Materials and Advanced Intermediates

This compound's utility extends beyond pharmaceutical targets into the realm of materials science, where it serves as a precursor for creating functional polymers and specialized intermediates. scbt.com

Precursor for Advanced Polymer Synthesis

The geranyl moiety, with its flexible isoprenoid chain and terminal double bonds, is an attractive functional group for incorporation into polymers. This compound is a key starting material for synthesizing monomers suitable for polymerization.

For example, geranyl amine, which can be synthesized from this compound via the Gabriel synthesis, is a precursor for geranyl-urazole. thieme-connect.comugent.be This urazole (B1197782) can be further oxidized to a triazolinedione (TAD) derivative, a highly reactive species that can participate in polymerization reactions. ugent.be Similarly, geranyl acrylate (B77674) can be synthesized and subsequently polymerized using radical polymerization techniques to create polymers with pendant geranyl groups. researchgate.net These pendant groups offer sites for post-polymerization modification, allowing for the fine-tuning of material properties. researchgate.net The incorporation of the geranyl group can impart specific characteristics to the polymer, such as hydrophobicity and altered thermal properties.

Intermediates for Material Science Applications

This compound is instrumental in synthesizing advanced intermediates that are building blocks for a variety of materials. scbt.com Its ability to alkylate phenols and other aromatic systems is particularly valuable.

The synthesis of 2-geranylphenols is a prime example. scielo.brscielo.br In one method, an O-protected 2-iodophenol (B132878) is treated with butyllithium (B86547) to generate an organolithium species, which is then quenched with this compound to yield the C-alkylated product in high yield. scielo.br These geranylated phenolic compounds are important intermediates for studying phenolic oxidative coupling and for the synthesis of cyclic isoprenoids. scielo.br

Furthermore, this compound is used to prepare geranylated tryptophan derivatives. researchgate.net These modified amino acids are intermediates for synthesizing complex peptides, such as the ComX pheromone in Bacillus subtilis. The synthesis can involve the reaction of an indole-anion of a protected tryptophan with this compound, sometimes mediated by copper cyanide, to install the geranyl group at a specific position on the indole ring. researchgate.net These specialized intermediates are crucial for research in chemical biology and the development of new biomaterials.

Computational and Spectroscopic Characterization of Geranyl Bromide and Its Reaction Intermediates

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to model and predict the behavior of geranyl bromide at a molecular level. csustan.edu These in silico studies offer a window into reaction dynamics and electronic properties that can be difficult to observe experimentally.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and reactivity of molecules like this compound. researchgate.netscispace.com DFT calculations provide valuable information on how the molecule's electron density dictates its chemical behavior. rsc.orgmdpi.com By analyzing parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), scientists can predict the electrophilic and nucleophilic sites within the molecule, offering insights into its reaction mechanisms. researchgate.net These computational approaches are instrumental in understanding the kinetic stability and physicochemical properties that govern the reactivity of this compound. researchgate.net

Fundamental concepts within DFT, such as electronegativity and chemical hardness, help to rationalize the flow of electrons during a chemical reaction, providing a theoretical framework for predicting reaction outcomes. scispace.com The application of DFT extends to studying the geometry and electronic properties of reaction intermediates, which are often transient and challenging to characterize experimentally. mdpi.com For instance, DFT can be employed to model the transition states of reactions involving this compound, shedding light on the energy barriers and preferred reaction pathways. researchgate.net

Molecular dynamics (MD) simulations offer a way to observe the motion and interactions of this compound with other molecules over time. nih.govirbbarcelona.org These simulations are particularly useful for understanding how this compound behaves in different environments, such as in a solvent or interacting with a biological macromolecule. irbbarcelona.orgdovepress.com By simulating the trajectories of atoms, MD can reveal the conformational changes and intermolecular forces that drive chemical processes. dovepress.com

For example, MD simulations can model the interaction of this compound at an interface, such as a lipid monolayer, providing insights into how it orients and interacts with its surroundings. researchgate.net This is crucial for understanding its behavior in complex systems. The simulations can also be used to study the formation of complexes between this compound and other molecules, analyzing the stability and dynamics of these interactions. dovepress.com

Quantum mechanical (QM) calculations are essential for accurately describing the energetics and mechanisms of chemical reactions involving this compound. arxiv.org These methods can map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products. arxiv.org QM calculations are particularly powerful for studying reaction intermediates and transition states, which are key to understanding reaction kinetics and selectivity. escholarship.org

For instance, in the study of terpene biosynthesis, QM calculations have been used to investigate the complex carbocation rearrangements that can occur. beilstein-journals.org Although not directly studying this compound, these studies on similar terpene systems demonstrate the power of QM in elucidating intricate reaction mechanisms, including cyclizations and hydride shifts. beilstein-journals.org Such calculations can predict the relative stability of different intermediates and the energy barriers for their interconversion, providing a detailed picture of the reaction landscape. arxiv.orgbeilstein-journals.org

Molecular Dynamics (MD) Simulations of this compound Interactions

Advanced Spectroscopic Techniques in Reaction Monitoring and Product Analysis

Spectroscopic techniques are indispensable for the real-time monitoring of reactions involving this compound and for the structural elucidation of its products and intermediates. nih.govorgsyn.orgharvard.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules and for gaining insight into reaction mechanisms. nih.govorgsyn.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.

In reactions involving this compound, NMR is crucial for identifying the products and any intermediates that may be formed. For example, when this compound is converted to a derivative, NMR can confirm the success of the reaction and reveal the stereochemistry of the product. nih.gov It has been used to confirm the formation of both E and Z isomers in reactions starting from this compound, with the integration of ¹H NMR signals allowing for the determination of the isomer ratio. nih.gov Furthermore, multidimensional NMR techniques like COSY, HSQC, and HMBC can be used to establish the connectivity of atoms in more complex products derived from this compound. beilstein-journals.org Quantitative ¹H NMR (qNMR) can also be employed to assess the purity of this compound. orgsyn.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1 | 4.017 | d |

| H-2 | 5.528 | t |

| H-6 | 5.070 | t |

| CH₃-8 | 1.724 | s |

| CH₃-9 | 1.680 | s |

| CH₃-10 | 1.600 | s |

Data sourced from publicly available spectral data. chemicalbook.com Note: Peak assignments and values can vary slightly depending on the solvent and instrument.

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. wiley.compressbooks.pub The absorption of IR radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific types of bonds. wiley.comlibretexts.org

For this compound, the IR spectrum would be expected to show characteristic absorptions for C-Br, C=C, and C-H bonds. While the C-Br stretch is often weak and in the fingerprint region, the C=C stretching absorption (around 1660-1670 cm⁻¹) and the vinylic and aliphatic C-H stretching absorptions (around 3020-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively) are more readily identifiable. orgsyn.orglibretexts.orglibretexts.org When this compound undergoes a reaction, such as conversion to an alcohol, azide (B81097), or ether, IR spectroscopy can be used to monitor the disappearance of the C-Br bond and the appearance of new characteristic bands, such as a broad O-H stretch for an alcohol or a sharp azide stretch. nih.govlibretexts.org This makes IR an invaluable tool for tracking the progress of a reaction and confirming the transformation of functional groups. wiley.comuic.edu

Table 2: Key IR Absorption Frequencies for Geranyl Functional Group Transformations

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Alkene | C=C Stretch | 1640-1680 |

| Alkene | =C-H Stretch | 3020-3100 |

| Alkane | C-H Stretch | 2850-2960 |

| Alcohol | O-H Stretch (broad) | 3200-3600 |

| Azide | N₃ Stretch (sharp) | 2100-2260 |

This table provides general ranges for the indicated functional groups. pressbooks.publibretexts.orglibretexts.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Geraniol (B1671447) |

| Neryl bromide |

| Farnesol |

| Farnesyl acetone |

| Triethyl phosphonoacetate |

| Geranylgeraniol |

| Furan-3-ylmethanol |

| 2-Furoic acid |

| N-geranyl phthalimide (B116566) |

| Geranylamine |

| Geranylazide |

| S-geranyl-2-thio-2'-deoxyuridine |

| Geranyl chloride |

| Nerol |

| Quercetin |

| Ritonavir |

| Poloxamer |

| Chloromethane |

Mass Spectrometry (MS) in Reaction Product Identification

Mass spectrometry (MS) is an indispensable analytical technique for the identification and structural elucidation of products resulting from reactions involving this compound. The technique provides crucial information on the molecular weight and fragmentation patterns of newly synthesized compounds, confirming the successful incorporation of the geranyl moiety. Various MS methods, including Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), are employed depending on the nature and complexity of the reaction products.

In the synthesis of geranylated derivatives of biomolecules, MS is fundamental for characterization. For instance, in the reaction of this compound with 2-thiouridine (B16713), High-Resolution Mass Spectrometry (HRMS) with EI confirmed the formation of the S-geranylated product, with the protonated molecule [M+H]⁺ observed at an m/z of 397.1800, which corresponds to the calculated value of 397.1792 for the molecular formula C₁₉H₂₈N₂O₅S. harvard.edu Similarly, the geranylation of 5'-O-DMTr-S2dU was verified using HRMS, which detected the [M+H]⁺ ion at m/z 683.3149, consistent with the calculated mass for C₄₀H₄₆N₂O₆S. rsc.org MALDI-TOF mass spectrometry is particularly useful for analyzing larger molecules, such as modified DNA and RNA oligonucleotides. Following the reaction of this compound with a 2-thiouracil-modified DNA oligomer, MALDI-TOF analysis confirmed the formation of the desired product by detecting a molecular ion (m/z 5298) that matched the expected molecular weight. rsc.org

MS is also routinely used to identify products in broader organic synthesis. The reaction of this compound with various hydroxycoumarins yields geranyloxycoumarin derivatives, whose structures are confirmed by EIMS, showing the molecular ion [M]⁺ peak. researchgate.net In the synthesis of 2-geranylphenol derivatives, the intermediate product, a tetrahydropyranyl ether, was analyzed by HRMS, and the final 2-geranylphenol product was identified by comparing its MS spectrum with literature data. scielo.br The N-geranylation of isoquinoline (B145761) alkaloids, such as (±)-N,N-dimethylsalsolinol, yields products whose molecular formulas are determined by High-Resolution Single-Ion Monitoring (HRSIMS). clockss.org For example, the mono-geranylated product showed an [M]⁺ ion at m/z 344.2606, confirming the addition of one geranyl group. clockss.org

The fragmentation patterns observed in the mass spectra provide further structural confirmation. The mass spectrum of this compound itself under electron ionization shows characteristic peaks, with a prominent fragment at m/z 69, corresponding to the loss of the bromine atom and the formation of the geranyl cation, and another significant peak at m/z 137. nist.gov In the analysis of geranylated RNA, tandem mass spectrometry (MS/MS) revealed a characteristic ion fragment at m/z 81.07, which was attributed to the elimination of the geranyl group, providing clear evidence of the modification. harvard.edu

Table 1: Examples of this compound Reaction Products Identified by Mass Spectrometry This table is interactive and can be sorted by clicking on the column headers.

| Reaction Precursor | Reagent | Product | Mass Spectrometry Technique | Observed m/z | Reference |

|---|---|---|---|---|---|

| 2-Thiouridine | This compound | ges²U | HRMS-EI | 397.1800 [M+H]⁺ | harvard.edu |

| 5'-O-DMTr-S²dU | This compound | 5'-O-DMTr-geS²dU | HRMS | 683.3149 [M+H]⁺ | rsc.org |

| S²dU-DNA oligomer | This compound | geS²dU-DNA | MALDI-TOF | 5298 | rsc.org |

| (2-iodophenyl)-2-tetrahydropyranyl ether | This compound | 2-Geranyl-1-(2-tetrahydropyranyloxy)benzene | HRMS | 314.21539 | scielo.br |

| (±)-N,N-dimethylsalsolinol | This compound | N-geranyl-(±)-N,N-dimethylsalsolinol | HRSIMS | 344.2606 [M]⁺ | clockss.org |

| 4-hydroxycoumarin | This compound | 7-Geranyloxy-4-(trifluoromethyl)coumarin | EIMS | 366 [M]⁺ | researchgate.net |

| Subtilisin SBL-S156C mutant | Geranyl Thiol (from this compound) | SBL-geranyl disulfide | ESI-MS | 27042 | rsc.org |

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) in Purity Assessment and Analysis

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental tools for monitoring reaction progress, assessing the purity of this compound and its derivatives, and separating complex product mixtures. researchgate.netresearchgate.netmdpi.com

GC-MS is a powerful combination that separates volatile compounds and provides their mass spectra for identification. researchgate.net It is highly effective for analyzing the purity of this compound itself and for identifying the products of its reactions that are sufficiently volatile and thermally stable. For example, the purity of synthesized this compound can be determined by quantitative NMR, and its identity confirmed with GC-MS by comparing its retention index and mass spectrum to reference data from libraries like NIST. nih.govorgsyn.org In reaction analysis, GC-MS has been used to identify and quantify the various phytochemicals present in complex mixtures, demonstrating its utility in separating multiple components. researchgate.netresearchgate.net The development of GC methods, often coupled with detectors like Electron Capture Detectors (ECD) or Flame Ionization Detectors (FID), is crucial for the analysis of alkyl bromides, including potential genotoxic impurities in pharmaceutical substances. mdpi.compensoft.net

HPLC is exceptionally versatile for the analysis and purification of a wide range of compounds derived from this compound, including those that are non-volatile or thermally labile. rsc.orgresearchgate.net It is frequently used to monitor the conversion of starting materials and the formation of products. For instance, the reaction progress in the N-geranylation of isoquinoline alkaloids was monitored by HPLC, which allowed for the separation and quantification of the starting material and the mono- and di-geranylated products. clockss.org The individual products were then purified using preparative HPLC. clockss.org Similarly, in the synthesis of geranylated DNA and RNA oligonucleotides, both ion-exchange (IE-HPLC) and reverse-phase (RP-HPLC) chromatography are employed extensively. rsc.org IE-HPLC is used to purify the final modified oligonucleotide from the crude reaction mixture, while RP-HPLC can be used to analyze the nucleoside composition after enzymatic digestion. rsc.orgnih.gov The retention time (Rt) is a key parameter in HPLC for identifying compounds; for example, a geranylated DNA oligomer (geS²dU-DNA) showed a distinct retention time of 30.76 minutes under specific IE-HPLC conditions. rsc.org

The choice of chromatographic conditions, including the stationary phase (column) and mobile phase composition, is critical for achieving effective separation. For the analysis of alkyl bromides, columns like the Agilent DB-624 are used in GC. mdpi.com For HPLC analysis of modified nucleosides and oligonucleotides, C18 columns are common for reverse-phase separations, while specialized ion-exchange columns are used for purifying charged molecules like DNA and RNA. rsc.orgnih.gov

Table 2: Application of Chromatographic Techniques in the Analysis of this compound and its Reactions This table is interactive and can be sorted by clicking on the column headers.

| Analyte / Reaction | Technique | Column | Key Findings | Reference |

|---|---|---|---|---|

| Geranylation of (±)-N,N-dimethylsalsolinol | HPLC | Not Specified | Separation of mono- (peak b2) and di-geranylated (peak c2) products from starting material (peak a2). | clockss.org |

| Geranylation of S²dU-DNA | IE-HPLC | Not Specified | Purification of crude product; geS²dU-DNA identified with a retention time (Rt) of 30.76 min. | rsc.org |

| Nucleoside composition of geS²dU-DNA | RP-HPLC | C18 (Kinetex) | Analysis of enzyme-digested DNA to confirm the presence of the geS²dU nucleoside. | rsc.org |

| Purity of this compound | GC-MS | Not Specified | Kovats retention index of 1282 on a standard non-polar column. | nih.gov |

| Analysis of alkyl bromide impurities | HS-GC-ECD | Agilent DB-624 | Method developed for baseline separation of various alkyl bromides. | mdpi.com |

| Synthesis of 2-geranylphenol | GC | Not Specified | Reaction progress quantified by gas chromatography. | scielo.br |

| Analysis of geranylated RNA | UHPLC-MS/MS | Not Specified | Separation of nucleoside mixture in under 20 minutes for MS/MS analysis. | nih.gov |

Future Research Directions and Emerging Paradigms

Development of Novel Stereoselective Transformations

A primary frontier in geranyl bromide chemistry is the development of advanced stereoselective reactions. While this compound itself is achiral, its reactions can generate stereocenters, and controlling the stereochemical outcome is crucial for synthesizing specific isomers of complex target molecules.

Future research is focused on:

Asymmetric Catalysis: The use of chiral catalysts to control the enantioselectivity of reactions involving this compound is a key area of exploration. For instance, copper-catalyzed asymmetric allylic substitution reactions can introduce a wide range of aryl, benzyl (B1604629), and alkyl groups with high stereoselectivity, providing valuable precursors for natural product synthesis without affecting other sensitive functional groups like epoxides. researchgate.net

Control of Diastereoselectivity: In the synthesis of polyenic structures like retinoids, controlling the geometry of the newly formed double bonds is critical. Highly stereoselective Wittig reactions have been employed to connect geranyl-derived fragments to form specific isomers, a strategy that will likely be refined with new catalyst and reagent systems. acs.org

Substrate-Controlled Reactions: The inherent structure of this compound can be exploited to direct the stereochemical course of reactions. Biomimetic cyclizations, where the folding of the polyene chain dictates the stereochemistry of the product, are a powerful approach. In the total synthesis of ent-abudinol B, a fragment derived from this compound was used in a key biomimetic transformation. organic-chemistry.org

Challenges remain, as many current reactions yield isomeric mixtures, highlighting the need for more robust and selective methods. thieme-connect.com The development of new catalytic systems that can precisely control both geometric and chiral stereocenters in this compound transformations is a significant goal.

| Reaction Type | Catalyst/Reagent | Application | Key Finding |

| Allylic Substitution | Copper-based catalysts | Synthesis of epoxypolyene precursors | Allows stereoselective introduction of various groups without epoxide opening. researchgate.net |

| Wittig Reaction | β-cyclogeranylphosphonium bromide / n-BuLi | Synthesis of 9-cis-Retinoids | Highly stereoselective formation of the C7-C8 bond. acs.org |

| Coupling Reactions | Palladium catalysts | Synthesis of 1,5-diene systems | Enables regio- and stereo-chemically pure products. researchgate.net |

Green and Sustainable Synthesis of this compound and its Derivatives

The chemical industry's shift towards green and sustainable practices is influencing the synthesis of this compound and its downstream products. Research is actively seeking to minimize environmental impact by improving efficiency and reducing waste.

Key emerging paradigms include:

Renewable Feedstocks: While many syntheses start from geraniol (B1671447), which can be sourced from essential oils, there is a broader trend toward using renewable feedstocks for all chemical inputs. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from reactants into the final product is a core principle of green chemistry. This includes developing catalytic cycles that replace stoichiometric reagents. researchgate.net

Eco-Friendly Reaction Conditions: Recent studies have demonstrated the synthesis of geranylated derivatives under milder, more environmentally benign conditions. For example, an eco-friendly method for synthesizing acylphloroglucinol-based xanthenones uses a non-nucleophilic base catalyst at room temperature, avoiding harsh reagents. researchgate.net The use of cesium carbonate in acetonitrile (B52724) has also been shown to be a mild and effective system for synthesizing geranyloxycoumarin derivatives. dergipark.org.trmdpi.com

Flow Chemistry: The adoption of continuous flow chemistry offers significant advantages in safety, efficiency, and scalability for the production of fine chemicals like this compound derivatives. beilstein-journals.org This technology allows for better control over reaction parameters, potentially leading to higher yields and purities while minimizing solvent usage and risk.

A standard laboratory synthesis of this compound involves the reaction of geraniol with phosphorus tribromide. nih.gov Future work will likely focus on replacing such reagents with greener alternatives and adapting these syntheses to more sustainable platforms like flow reactors.

Expansion of Applications in Complex Chemical Synthesis

This compound is a cornerstone in the total synthesis of a diverse array of natural products, particularly terpenes and meroterpenoids. Its bifunctional nature—an allylic bromide for nucleophilic substitution and two double bonds for further elaboration—makes it an exceptionally valuable starting material.

Future applications will likely see an expansion of its use in increasingly complex and convergent synthetic strategies:

Convergent Synthesis: this compound is often used to construct a significant fragment of a target molecule, which is then combined with other complex fragments. This approach was used in the chemoenzymatic synthesis of (–)‐pestynol, where this compound was a key starting material for one of the main building blocks. researchgate.net

Cascade Reactions: The structure of this compound is ideal for initiating cascade reactions, where a single synthetic operation triggers a series of bond-forming events to rapidly build molecular complexity. Cobalt-catalyzed reactions have been used to couple this compound derivatives into polycyclic systems, which serve as intermediates for complex diterpenoids like rac-crotovarin. frontiersin.org

Synthesis of Bioactive Molecules: The geranyl moiety is a common feature in many bioactive natural products. This compound is a key reagent for introducing this group, as seen in the synthesis of geranyl-resorcinols isolated from Hericium mushrooms and in the preparation of 3-geranyl-1-(2′-methylpropanoyl)phloroglucinol. thieme-connect.comrsc.org

| Target Molecule Class | Synthetic Strategy | Role of this compound |

| Terpenoids | Cobalt-catalyzed cyclization | Precursor to key tetracyclic intermediate. frontiersin.org |

| Geranyl-Resorcinols | Grignard reaction, cross-coupling | Introduction of the geranyl side chain. thieme-connect.com |

| Furan-cyclized natural products | Friedel–Crafts alkylation | Introduction of the geranyl scaffold. rsc.org |

| ent-Abudinol B | Biomimetic polyene cyclization | Starting material for one of two main fragments. organic-chemistry.org |

Interdisciplinary Research Integrating this compound Chemistry with Materials Science and Biochemistry

The unique chemical properties of the geranyl group are being leveraged in fields beyond traditional organic synthesis, particularly in biochemistry and materials science. This interdisciplinary approach is opening new avenues for research and application.